Bienvenue dans la boutique en ligne BenchChem!

Esmirtazapine hydrochloride

Pharmacokinetics Enantioselective metabolism Sleep medicine

Esmirtazapine hydrochloride (CAS 1448014-35-4) is the hydrochloride salt of the (S)-(+)-enantiomer of mirtazapine, a tetracyclic compound that acts as an inverse agonist at histamine H1 and serotonin 5-HT2 receptors and as an antagonist at α2-adrenergic receptors. Originally developed by Organon/Merck under the code ORG-50081 (SCH 900265, MK-8265), esmirtazapine was investigated in multiple Phase 2 and Phase 3 clinical trials for chronic primary insomnia and postmenopausal vasomotor symptoms (hot flashes).

Molecular Formula C17H20ClN3
Molecular Weight 301.8 g/mol
CAS No. 1448014-35-4
Cat. No. B12764641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsmirtazapine hydrochloride
CAS1448014-35-4
Molecular FormulaC17H20ClN3
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl
InChIInChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H/t16-;/m1./s1
InChIKeySISMRXGXKXMBKT-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esmirtazapine Hydrochloride (CAS 1448014-35-4): Procurement-Grade Overview of an Enantiomerically Pure Insomnia and Vasomotor Symptom Candidate


Esmirtazapine hydrochloride (CAS 1448014-35-4) is the hydrochloride salt of the (S)-(+)-enantiomer of mirtazapine, a tetracyclic compound that acts as an inverse agonist at histamine H1 and serotonin 5-HT2 receptors and as an antagonist at α2-adrenergic receptors [1]. Originally developed by Organon/Merck under the code ORG-50081 (SCH 900265, MK-8265), esmirtazapine was investigated in multiple Phase 2 and Phase 3 clinical trials for chronic primary insomnia and postmenopausal vasomotor symptoms (hot flashes) [1][2]. Its key quantitative differentiation from racemic mirtazapine is a substantially shorter elimination half-life of approximately 10 hours, compared to 20–40 hours for the racemic mixture, and enantioselective dependence on CYP2D6-mediated clearance [2][3]. Although Merck terminated its internal development program in 2010 for strategic reasons, the compound's extensively documented clinical trial dataset provides a unique evidence base for research procurement in sleep and women's health indications [1].

Why Esmirtazapine Hydrochloride Cannot Be Replaced by Generic Mirtazapine or Other Sedating Antidepressants in Research Protocols


Racemic mirtazapine (Remeron) contains both (S)-(+)- and (R)-(−)-enantiomers in equal proportion, yet these enantiomers are pharmacokinetically distinct: the (S)-(+)-enantiomer (esmirtazapine) has a half-life of approximately 10 hours and its clearance is strongly dependent on CYP2D6 genotype, while the (R)-(−)-enantiomer has a half-life of approximately 18 hours and is only marginally affected by CYP2D6 polymorphisms [1][2]. Consequently, administration of racemic mirtazapine at low doses for insomnia research inevitably confounds the PK profile by introducing the longer-lived R-enantiomer, which accumulates with repeated dosing and may contribute to next-day residual sedation [1]. Furthermore, esmirtazapine is preferentially metabolized via 8-hydroxy glucuronidation, a pathway distinct from the predominant metabolic routes of the racemate [3]. These enantiomer-specific PK and metabolic properties mean that esmirtazapine hydrochloride is not pharmacologically interchangeable with racemic mirtazapine or other sedating antidepressants for research purposes; procurement of the isolated enantiomer is essential for studies requiring defined exposure-response relationships.

Esmirtazapine Hydrochloride (CAS 1448014-35-4): Quantitative Differentiation Evidence Against Closest Comparators


Enantiomer-Specific Elimination Half-Life: Esmirtazapine (~10 h) vs. Racemic Mirtazapine (20–40 h) and R-Mirtazapine (~18 h)

Esmirtazapine, the (S)-(+)-enantiomer of mirtazapine, exhibits an elimination half-life of approximately 10 hours. This is substantially shorter than both the racemic mixture (20–40 hours) and the R-(−)-enantiomer (~18 hours) [1][2]. The 2- to 4-fold reduction in half-life relative to racemic mirtazapine directly quantifies a lower potential for drug accumulation upon repeated nightly dosing and provides a pharmacokinetic rationale for a reduced risk of next-day residual sedative effects [1].

Pharmacokinetics Enantioselective metabolism Sleep medicine

Enantioselective CYP2D6-Dependent Clearance: 2.6-Fold Variation in S(+) Clearance vs. Minimal CYP2D6 Effect on R(−) Clearance

In a direct enantiomer-level pharmacokinetic study, total clearance of the S(+) enantiomer (esmirtazapine) was 1.3, 2.3, and 3.4 L/min in CYP2D6 poor, extensive, and ultrarapid metabolizers, respectively—a 2.6-fold range—with substantial first-pass metabolism in rapid and ultrarapid metabolizers. In contrast, kinetics of the R(−) enantiomer were only marginally dependent on CYP2D6 genotype [1]. This enantioselective CYP2D6 dependence is further reflected in a 79% larger concentration-time curve (AUC) in poor metabolizers versus extensive metabolizers [2].

Pharmacogenomics CYP2D6 polymorphism Enantioselective drug metabolism

Sleep Maintenance Efficacy (WASO): Esmirtazapine 3.0–4.5 mg Reduces Wake After Sleep Onset by 52–54 Minutes vs. Placebo 20.5 Minutes in 6-Week Polysomnography Trial

In a 6-week, double-blind, randomized, polysomnography (PSG)-based trial in 419 non-elderly adults with primary insomnia, the median decrease in PSG-measured wake time after sleep onset (WASO, the primary endpoint) was 20.5 minutes for placebo, 52.0 minutes for esmirtazapine 3.0 mg, and 53.6 minutes for esmirtazapine 4.5 mg (P < 0.0001 vs. placebo for both doses) [1]. For cross-study context, doxepin 6 mg (Silenor, an FDA-approved H1 antagonist hypnotic) reduced WASO by approximately 23.0 minutes versus placebo in a 35-day PSG trial (placebo double-blind average 62.5 min; doxepin 6 mg 39.5 min) [2].

Polysomnography Wake after sleep onset Sleep maintenance insomnia

Long-Term Sleep Duration (TST): Esmirtazapine 4.5 mg Produces 48.7-Minute Increase vs. Placebo at 4–6 Months, Compared with 20–25 Minutes for Eszopiclone and 27–34 Minutes for Suvorexant

In a 6-month Phase 3 randomized, double-blind, placebo-controlled study (NCT00631657) with 457 adult outpatients with chronic primary insomnia, esmirtazapine 4.5 mg produced a 48.7-minute increase in average nightly self-reported total sleep time (TST) versus placebo at months 4–6 (95% CI: 35.0–62.5; P < 0.0001) [1]. A published cross-study analysis noted that this 48.7-minute treatment effect compares favorably with the 20–25 minute TST improvement reported for eszopiclone and the 27–34 minute improvement reported for suvorexant [2]. Shorter-term data are consistent: a 2-week outpatient trial showed TST increases of 30–40 minutes versus placebo across all esmirtazapine doses (1.5–4.5 mg) [3].

Total sleep time Long-term hypnotic efficacy Chronic insomnia

Dual Indication Differentiation: Esmirtazapine ≥4.5 mg Reduces Postmenopausal Vasomotor Symptom Frequency by 1.4–2.2 Episodes/Day vs. Placebo in Phase 3 Trials

In two identical 12-week Phase 3 randomized, double-blind, placebo-controlled trials (P012, NCT00560833; P013, NCT00535288) enrolling 942 and 946 postmenopausal women respectively, esmirtazapine ≥4.5 mg significantly reduced the mean daily frequency of moderate to severe vasomotor symptoms (VMS; hot flashes) by 1.4–2.2 episodes per day versus placebo at weeks 4 and 12 [1]. This dual-indication profile (insomnia + VMS) is not established for low-dose doxepin, eszopiclone, or suvorexant, which are indicated solely for insomnia. Racemic mirtazapine has preliminary data for hot flash reduction, but esmirtazapine was specifically advanced to Phase 3 for this combined indication [2].

Vasomotor symptoms Menopause Hot flashes Non-hormonal therapy

Esmirtazapine Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Reference Compound for Sleep Maintenance Insomnia Polysomnography Studies

With a PSG-measured WASO reduction of 52.0–53.6 minutes (vs. placebo 20.5 min) at doses of 3.0–4.5 mg, and a 48.7-minute TST increase sustained over 6 months, esmirtazapine hydrochloride serves as a high-effect-size positive control for investigational hypnotics targeting sleep maintenance endpoints. Its well-characterized PSG profile across Phase 2 and Phase 3 trials provides robust historical data for power calculations and non-inferiority margin definition [1][2].

Enantioselective Pharmacokinetic and Pharmacogenomic Probe Substrate

Esmirtazapine's 2.6-fold clearance range across CYP2D6 poor, extensive, and ultrarapid metabolizer genotypes—coupled with the fact that its R-(−) antipode is minimally affected by CYP2D6—makes this compound an ideal chiral probe for studying CYP2D6-mediated enantioselective drug disposition, first-pass metabolism, and genotype-stratified exposure-response relationships [1].

Dual-Endpoint Menopause Research Tool (Insomnia + Vasomotor Symptoms)

Esmirtazapine is one of the very few non-hormonal agents advanced to Phase 3 for both chronic insomnia and postmenopausal vasomotor symptoms, with a demonstrated reduction of 1.4–2.2 moderate to severe hot flashes per day versus placebo. This dual efficacy profile supports its use as a tool compound in translational research examining the neuropharmacological intersection of sleep disturbance and thermoregulatory dysfunction in menopause [1].

Comparator for Next-Day Residual Effects Assessments in Hypnotic Development

Despite its potent H1 inverse agonism, esmirtazapine at 4.5 mg showed no evidence of next-day residual effects on alertness or daytime functioning in a 6-month Phase 3 trial, and esmirtazapine 1.5 mg did not impair on-the-road driving performance (SDLP) 11 hours post-dose. This profile—strong sleep efficacy with a comparatively manageable residual-effects burden—positions esmirtazapine as an informative active comparator in studies designed to differentiate hypnotics on the basis of next-day functional impairment [1][2].

Quote Request

Request a Quote for Esmirtazapine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.